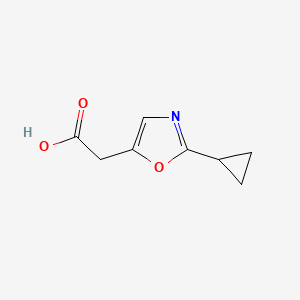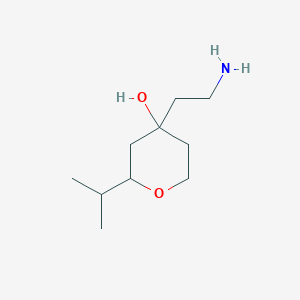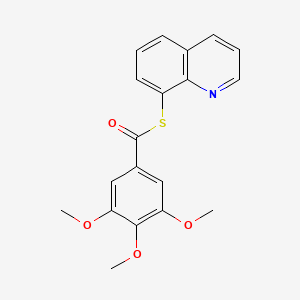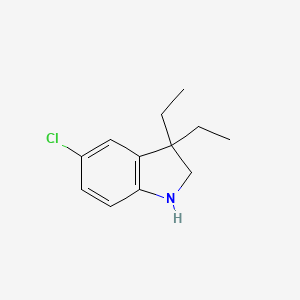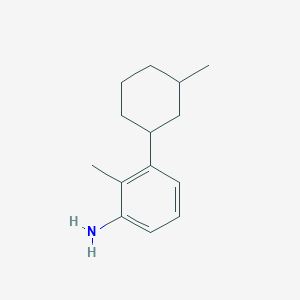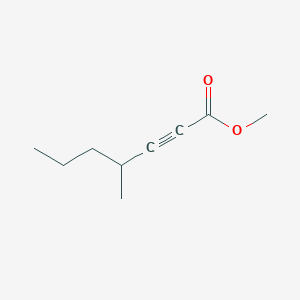
5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine: is a fluorinated quinoline derivative with the molecular formula C11H11BrFN3 and a molecular weight of 284.13 g/mol . This compound is notable for its unique combination of bromine, ethyl, and fluorine substituents on the quinoline ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available quinoline derivatives. The general synthetic route includes:
Bromination: Introduction of a bromine atom at the 5-position of the quinoline ring.
Fluorination: Introduction of a fluorine atom at the 8-position.
Ethylation: Introduction of an ethyl group at the N4 position.
Amination: Introduction of amino groups at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary among manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized amino groups.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function.
Comparison with Similar Compounds
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
Comparison:
- Uniqueness: 5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is unique due to the presence of both ethyl and amino groups, which are not commonly found in other similar compounds. This unique structure imparts distinct chemical reactivity and biological activity.
- Chemical Properties: The combination of bromine, fluorine, and ethyl groups enhances its stability and reactivity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C11H11BrFN3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
5-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
KUPOWUGSXFNMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15256935.png)
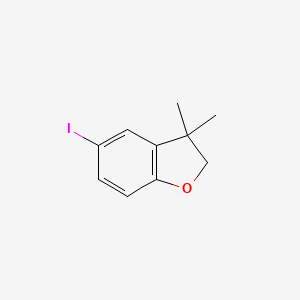
![3-[3-(Trifluoromethoxy)phenyl]oxolan-2-one](/img/structure/B15256945.png)
